Enhanced Lipophilicity and Polar Surface Area vs. 1-Phenyl-1H-benzimidazole
The introduction of the 4-nitro substituent increases lipophilicity and dramatically expands the topological polar surface area relative to the unsubstituted 1-phenyl analog. The computed logP rises from 3.03 to 3.46, while tPSA increases from 17.8 Ų to 63.6 Ų—a 3.6-fold increase that alters membrane permeability predictions and hydrogen-bonding capacity [1]. These values were sourced from authoritative chemical databases (Chemsrc and Molbase) using standard computational methods.
| Evidence Dimension | Computed logP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 3.46; tPSA = 63.6 Ų |
| Comparator Or Baseline | 1-Phenyl-1H-benzimidazole (CAS 2622-60-8): logP = 3.03; tPSA = 17.8 Ų |
| Quantified Difference | ΔlogP = +0.43 (14% increase); ΔtPSA = +45.8 Ų (257% increase) |
| Conditions | Computed values from Chemsrc and Molbase databases; consistent methodology across compounds |
Why This Matters
The 257% larger tPSA directly impacts blood-brain barrier penetration predictions and solubility profiles in early-stage drug discovery campaigns, making this compound a distinct choice when higher polarity is required while retaining benzimidazole core activity.
- [1] Molbase. (n.d.). 1-Phenyl-1H-benzoimidazole – CAS 2622-60-8. Retrieved from https://qiye.molbase.cn/d17603/481057 View Source
